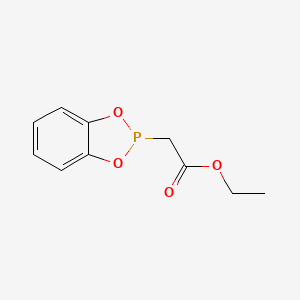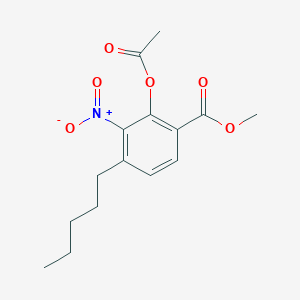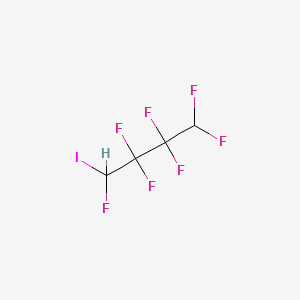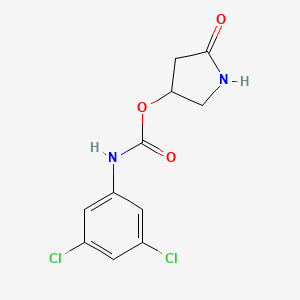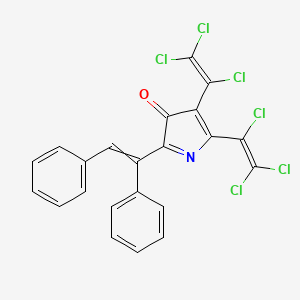
2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one is a complex organic compound characterized by its unique structure, which includes both diphenylethenyl and trichloroethenyl groups attached to a pyrrolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Diphenylethenyl Groups: This step often involves the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the diphenylethenyl moiety.
Addition of Trichloroethenyl Groups: This can be done through a halogenation reaction, where trichloroethylene is added to the pyrrolone ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more of the trichloroethenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolone derivatives.
Applications De Recherche Scientifique
2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Materials Science: Explored for its use in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,2-Diphenylethenyl)-4,5-dichloro-3H-pyrrol-3-one
- 2-(1,2-Diphenylethenyl)-4,5-bis(dichloroethenyl)-3H-pyrrol-3-one
Uniqueness
2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one is unique due to the presence of both diphenylethenyl and trichloroethenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
87988-39-4 |
|---|---|
Formule moléculaire |
C22H11Cl6NO |
Poids moléculaire |
518.0 g/mol |
Nom IUPAC |
2-(1,2-diphenylethenyl)-4,5-bis(1,2,2-trichloroethenyl)pyrrol-3-one |
InChI |
InChI=1S/C22H11Cl6NO/c23-16(21(25)26)15-19(17(24)22(27)28)29-18(20(15)30)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H |
Clé InChI |
MDBJHLWWWLXEIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=NC(=C(C3=O)C(=C(Cl)Cl)Cl)C(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B14392167.png)
![Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-](/img/structure/B14392170.png)

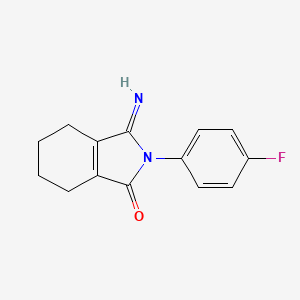
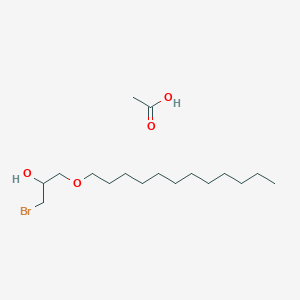

![2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate](/img/structure/B14392201.png)
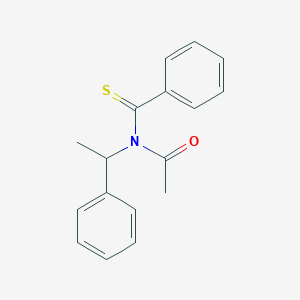
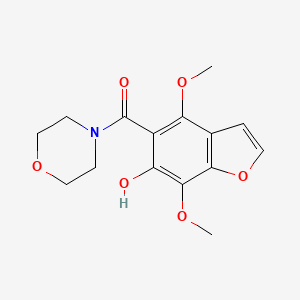
![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
